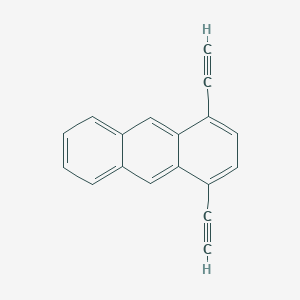![molecular formula C10H14O2S B14246020 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate CAS No. 417705-22-7](/img/structure/B14246020.png)
7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Thiabicyclo[410]heptan-2-yl 2-methylprop-2-enoate is a chemical compound with the molecular formula C10H14O2S It is a bicyclic compound containing a sulfur atom, which contributes to its unique chemical properties
Métodos De Preparación
The synthesis of 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate typically involves the reaction of a suitable thiol with a bicyclic alkene under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene reacts with a dienophile to form the bicyclic structure. The reaction conditions often require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or other reduced sulfur-containing compounds.
Substitution: Nucleophilic substitution reactions can occur at the sulfur atom, where nucleophiles such as halides or amines replace the existing substituents.
Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of new carbon-sulfur bonds.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes involving sulfur-containing compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form covalent bonds with various biological molecules, leading to changes in their structure and function. This interaction can affect molecular pathways involved in processes such as enzyme activity, signal transduction, and cellular metabolism .
Comparación Con Compuestos Similares
Similar compounds to 7-Thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate include:
7-Oxabicyclo[4.1.0]heptan-2-one: This compound contains an oxygen atom instead of sulfur and has different reactivity and applications.
Bicyclo[2.2.1]heptan-2-one:
7-Thiabicyclo[4.1.0]heptane: This compound is similar but lacks the ester functional group, resulting in different reactivity and applications.
The uniqueness of 7-Thiabicyclo[41
Propiedades
Número CAS |
417705-22-7 |
|---|---|
Fórmula molecular |
C10H14O2S |
Peso molecular |
198.28 g/mol |
Nombre IUPAC |
7-thiabicyclo[4.1.0]heptan-2-yl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H14O2S/c1-6(2)10(11)12-7-4-3-5-8-9(7)13-8/h7-9H,1,3-5H2,2H3 |
Clave InChI |
WMMLKHPOXNLPDB-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)OC1CCCC2C1S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


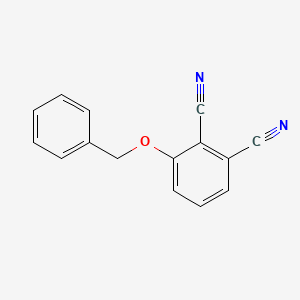
![Ethyl ethyl[4-(piperidin-4-yl)butyl]carbamate](/img/structure/B14245951.png)
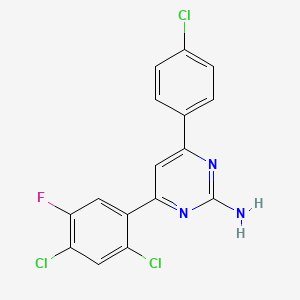
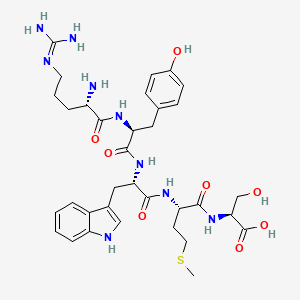
![[Phosphanetriyltri(ethane-2,1-diyl)]tris(diethylphosphane)](/img/structure/B14245962.png)
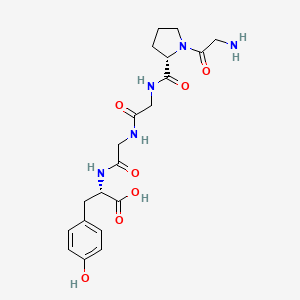
![Bis{4-[4-amino-2-(trifluoromethyl)phenoxy]phenyl}methanone](/img/structure/B14245973.png)
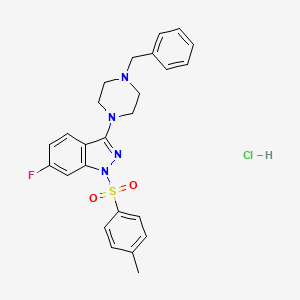
![2-{[4-(1H-Pyrazol-1-yl)phenyl]methyl}phenol](/img/structure/B14245994.png)
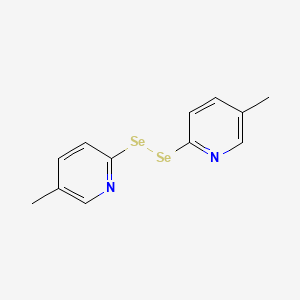
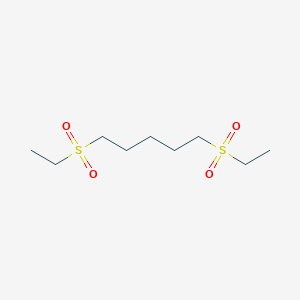
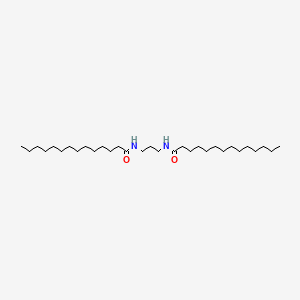
silane](/img/structure/B14246024.png)
